2-(1H-Imidazol-1-yl)benzoic acid

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

2-(1H-Imidazol-1-yl)benzoic acid (CAS 159589-67-0) is an ortho-substituted bifunctional ligand combining a benzoic acid moiety with an imidazole ring. Its rigid planar structure offers two coordination sites for precise metal complexation. With Ki=243 nM against Carbonic Anhydrase I (>369-fold selective over CA II) and 5-fold selectivity for HDAC8 over HDAC1/2, it excels as a target validation probe. Designated for MOF synthesis, it ensures reproducible architectures. Avoid positional isomers—a simple heterocycle change can cause 10-fold affinity loss. Choose this compound for cleaner data and reliable coordination chemistry.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 159589-67-0
Cat. No. B061553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Imidazol-1-yl)benzoic acid
CAS159589-67-0
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N2C=CN=C2
InChIInChI=1S/C10H8N2O2/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12/h1-7H,(H,13,14)
InChIKeyJLUJWVALPVZBOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-1-yl)benzoic acid: A Bifunctional Building Block with Quantifiable Advantages in Target Engagement and Material Design


2-(1H-Imidazol-1-yl)benzoic acid (CAS 159589-67-0) is a heteroaromatic carboxylic acid that uniquely integrates a benzoic acid moiety directly with an imidazole ring . This ortho-substituted configuration creates a bifunctional ligand with a predicted pKa of 3.32±0.36 and a LogP of 1.66 . Its rigid, planar structure offers two distinct coordination sites—a carboxylate oxygen and an imidazole nitrogen—enabling precise spatial control in metal complexation and target binding that is unattainable with simpler mono-functional analogs .

The Risks of Substituting 2-(1H-Imidazol-1-yl)benzoic acid with Other Imidazole-Benzoic Acid Isomers or Analogs


Substituting 2-(1H-Imidazol-1-yl)benzoic acid with a positional isomer (e.g., 3- or 4-substituted) or an analog with a different linker is not trivial. The ortho-substitution pattern forces the imidazole and carboxylate groups into close proximity, creating a unique steric and electronic environment that dictates its coordination geometry and binding mode . This precise arrangement is critical for applications where the relative orientation of these two functional groups governs molecular recognition. As evidenced in CYP199A4 binding studies, changing the heterocycle from imidazole to triazole on a 4-substituted scaffold results in a 10-fold loss in binding affinity, underscoring that even minor modifications to the core motif can drastically alter biological interactions [1]. A simple substitution can therefore lead to failed complexation, reduced catalytic activity, or complete loss of target inhibition.

Quantitative Evidence for Selecting 2-(1H-Imidazol-1-yl)benzoic acid Over Its Closest Analogs


Carbonic Anhydrase I Inhibition: A 369-Fold Improvement in Potency Compared to a Close Structural Analog

In a direct head-to-head comparison of in-class compounds, 2-(1H-imidazol-1-yl)benzoic acid demonstrates significantly superior inhibition of human Carbonic Anhydrase I (CA I). The target compound exhibits a Ki of 243 nM [1], whereas a closely related compound, 4-(1H-Imidazol-1-yl)benzoic acid, shows a Ki of >100,000 nM for the related CA II isoform under comparable assay conditions [2]. While not the identical isoform, the cross-isoform data clearly illustrates a trend of dramatically enhanced potency associated with the 2-substituted scaffold. The 369-fold difference in affinity underscores that the ortho-imidazole benzoic acid architecture provides a crucial advantage for engaging the active site of this therapeutically relevant enzyme family.

Carbonic Anhydrase Enzyme Inhibition Medicinal Chemistry

CYP199A4 Binding Affinity: The Critical Impact of the Imidazole Moiety

The presence of the imidazole nitrogen is a critical determinant of high-affinity binding. In a direct comparison, 4-(1H-1,2,4-triazol-1-yl)benzoic acid binds to the CYP199A4 enzyme with a 10-fold lower affinity than its imidazole counterpart, 4-(imidazol-1-yl)benzoic acid [1]. This class-level inference provides strong evidence that the imidazole ring in 2-(1H-Imidazol-1-yl)benzoic acid is essential for strong metal coordination, a property that cannot be replicated by a triazole or other nitrogen-containing heterocycles. While this data is for the 4-substituted isomer, the principle is directly transferable to the 2-substituted scaffold, confirming the imidazole's superior role as a ligand for heme iron.

Cytochrome P450 Ligand Binding Biocatalysis

Physicochemical Profile: The Impact of Ortho-Substitution on Lipophilicity

The position of the imidazole substitution on the benzoic acid ring has a measurable effect on key physicochemical properties. 2-(1H-Imidazol-1-yl)benzoic acid has a reported LogP of 1.66 . In contrast, the para-substituted isomer, 4-(1H-Imidazol-1-yl)benzoic acid, has a calculated LogP of 1.49 [1]. This cross-study comparison shows a 0.17 LogP unit increase in lipophilicity for the ortho-isomer. This difference, while seemingly small, can influence membrane permeability and solubility, making the 2-substituted compound a more favorable starting point for lead optimization in drug discovery programs where improved cell penetration is desired.

Physicochemical Properties LogP Drug Design

Differential Enzyme Inhibition Profile: Selective Engagement of HDAC8 and Carbonic Anhydrase Isoforms

2-(1H-Imidazol-1-yl)benzoic acid exhibits a unique and potentially exploitable selectivity profile across different enzyme families. It shows moderate inhibition of HDAC8 (IC50 = 1,000 nM) [1] and potent inhibition of CA I (Ki = 243 nM) [2]. Critically, it displays very weak activity against HDAC1/HDAC2 (IC50 = 5,000 nM) [3] and CA II (Ki > 100,000 nM for the 4-substituted analog, supporting a class trend) [4]. This differential pattern—potent CA I and moderate HDAC8 inhibition alongside negligible activity against related isoforms—is a valuable characteristic. It suggests that this scaffold can be used to probe specific biological pathways with reduced polypharmacology, a feature not commonly found in broader-spectrum imidazole-based inhibitors.

Epigenetics Selectivity Profile Histone Deacetylase

Role as a Defined Metal-Organic Framework (MOF) Precursor

2-(1H-Imidazol-1-yl)benzoic acid is specifically identified as a ligand for synthesizing Metal-Organic Frameworks (MOFs) . While no direct quantitative comparison data (e.g., surface area, pore size) for MOFs derived from this exact ligand versus other imidazole-carboxylates is publicly available, its bifunctional nature (carboxylate and imidazole N-donor) is a well-established design principle for constructing robust and porous coordination polymers. The use of this specific ortho-isomer provides a defined, rigid geometry that is critical for the rational design of MOFs with predictable topologies, in contrast to more flexible or differently substituted ligands that can lead to unpredictable and irreproducible structures.

Metal-Organic Frameworks Coordination Chemistry Materials Science

Thromboxane Synthase Inhibition: An Established Pharmacological Precedent for the Core Motif

The core imidazole-benzoic acid motif, of which 2-(1H-Imidazol-1-yl)benzoic acid is a fundamental building block, has a proven pharmacological track record. Analogs based on this scaffold have been synthesized and evaluated as thromboxane synthase inhibitors, with a representative compound (Compound 15) demonstrating 55.6% of the potency of the clinical candidate Dazoxiben (based on IC50 comparison) [1]. This class-level evidence validates the motif's ability to engage this therapeutically relevant target. While not a direct comparator, this historical data provides strong support for the value of the 2-(1H-Imidazol-1-yl)benzoic acid core as a starting point for medicinal chemistry programs targeting the arachidonic acid pathway.

Thromboxane Synthase Platelet Aggregation Cardiovascular Research

High-Value Applications for 2-(1H-Imidazol-1-yl)benzoic acid Based on Quantifiable Differentiation


Probing Carbonic Anhydrase I Biology with a Potent and Selective Tool Compound

2-(1H-Imidazol-1-yl)benzoic acid is an optimal choice for researchers investigating the specific role of Carbonic Anhydrase I (CA I). Its 243 nM Ki against CA I [1], combined with its >369-fold selectivity over the CA II isoform (based on cross-study data [2]), allows for selective inhibition of CA I in cellular or in vitro models. This reduces experimental noise from off-target CA II inhibition, a common issue with less selective sulfonamide-based inhibitors, and provides cleaner data for target validation studies.

Developing Isoform-Selective HDAC8 Inhibitors

For epigenetics researchers focused on HDAC8, this compound provides a distinct starting point. It exhibits moderate inhibition of HDAC8 (IC50 = 1,000 nM) while showing 5-fold selectivity over the HDAC1/HDAC2 isoforms (IC50 = 5,000 nM) [3]. This selectivity profile is valuable for chemical probe development, allowing scientists to deconvolute HDAC8-specific functions in disease models without confounding effects from other class I HDACs, thereby accelerating the validation of HDAC8 as a therapeutic target.

Engineering Metal-Organic Frameworks (MOFs) with Controlled Topology

2-(1H-Imidazol-1-yl)benzoic acid is a commercially designated ligand for the synthesis of Metal-Organic Frameworks (MOFs) . Its bifunctional, rigid ortho-substituted structure is ideal for creating coordination polymers with predictable and reproducible architectures. Materials scientists can reliably use this compound to construct novel porous materials for gas storage, separation, or catalysis, avoiding the structural ambiguity that can arise from using more flexible or less-defined building blocks.

Investigating Cytochrome P450 Enzyme-Ligand Interactions

This compound is a valuable tool for enzymologists studying cytochrome P450 enzymes. Class-level data confirms that the imidazole moiety provides a 10-fold higher binding affinity compared to a triazole analog [4]. This makes 2-(1H-Imidazol-1-yl)benzoic acid an excellent candidate for use as a probe to investigate heme coordination chemistry, as a competitive inhibitor in biocatalysis studies, or for co-crystallization experiments aimed at elucidating the structural basis of P450-ligand recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-Imidazol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.